molecular formula C15H18Cl2N4O3 B1680629 Ridazolol CAS No. 83395-21-5

Ridazolol

Cat. No. B1680629
CAS RN: 83395-21-5
M. Wt: 373.2 g/mol
InChI Key: UUWABVCZFXKHSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Ridazolol has a molecular formula of C15H18Cl2N4O3 . Its average mass is 373.234 Da and its monoisotopic mass is 372.075592 Da .

Scientific Research Applications

Melatonin Synthesis and Sleep Quality

Ridazolol, a β-adrenoreceptor (β-AR) blocker, has been studied for its effects on melatonin synthesis and sleep quality. In a study involving patients with essential hypertension, ridazolol treatment led to a significant reduction in sulfatoxymelatonin, a melatonin metabolite, indicating a decrease in nocturnal melatonin production. However, this reduction did not significantly impact sleep factors, suggesting that melatonin's role in sleep organization might be minor or that other mechanisms maintain melatonin signaling during chronic β-AR blockade (Rommel & Demisch, 2005).

Coordination Compounds in Medicinal Applications

Ridazolol derivatives, specifically 1,2,4-triazolo[1,5-a]pyrimidines, have been explored for developing coordination compounds with potential therapeutic properties. These compounds have gained attention in medicinal applications for their anticancer, antiparasitic, and antibacterial properties, with a hypothesis of exhibiting higher therapeutic potential than current drugs (Łakomska & Fandzloch, 2016).

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, related to ridazolol, have shown substantial anticancer activity. These derivatives displayed cytostatic and cytotoxic antineoplastic activity in vitro, with relatively low acute toxicities in vivo, suggesting their potential as therapeutic agents for cancer treatment (Charitos et al., 2016).

Mechanism of Action

Ridazolol acts as a beta-adrenergic receptor antagonist . This means it blocks the action of endogenous catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, thereby inhibiting the effects of these neurotransmitters.

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of Ridazolol. Contact with skin and eyes should also be avoided . In case of accidental ingestion or exposure, immediate medical attention is advised .

Future Directions

As of now, Ridazolol is not known to be marketed anywhere in the world . While it was investigated for its effects on coronary heart disease and essential hypertension in the past , there is no readily available information on any current or future research directions involving Ridazolol.

properties

IUPAC Name

5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWABVCZFXKHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024674
Record name 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ridazolol

CAS RN

83395-21-5
Record name Ridazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83395-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridazolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083395215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIDAZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4QO1868Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ridazolol interact with its target and what are the downstream effects?

A1: Ridazolol is a β-adrenergic receptor blocker, meaning it binds to β-adrenergic receptors and prevents the binding of endogenous ligands like adrenaline and noradrenaline. [] This blockade leads to a decrease in heart rate and blood pressure. [, ] Additionally, Ridazolol demonstrates antianginal effects by reducing ischemic ST-segment depression, likely through a combination of reduced cardiac workload and potential vasodilatory properties. []

Q2: What is known about the structure-activity relationship (SAR) of Ridazolol?

A2: While the provided abstracts do not delve into specific SAR studies, they highlight that Ridazolol's efficacy is dose-dependent. Doses of 20mg, 40mg, and 80mg showed significant antianginal and antihypertensive effects compared to 10mg, which did not reach statistical significance. [] This suggests that modifications impacting its binding affinity to β-adrenergic receptors or its pharmacokinetic properties could influence its potency.

Q3: What does the research indicate about the pharmacokinetics and pharmacodynamics (PK/PD) of Ridazolol?

A3: Studies using Holter-ECG monitoring in healthy volunteers suggest that Ridazolol has a duration of action exceeding 12 hours, potentially extending up to 16 hours. [] This prolonged effect on heart rate reduction aligns with its clinical use in managing hypertension and angina. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q4: Has Ridazolol demonstrated efficacy in in vitro or in vivo models?

A4: While the provided abstracts do not detail specific in vitro studies, research in patients with dilated cardiomyopathy (DCM) reveals the in vivo effects of Ridazolol. [, ] These studies demonstrate that Ridazolol, both alone and in combination with the vasodilator molsidomine, improves hemodynamic parameters in DCM patients without negatively impacting left ventricular function. [, ]

Q5: What analytical methods have been used to study Ridazolol?

A5: The research utilizes various methods to assess Ridazolol's effects. These include:

  • Exercise-ECG: To evaluate antianginal efficacy by measuring ST-segment depression. []
  • Holter-ECG: For continuous heart rate monitoring to determine the duration of action. []
  • Hemodynamic monitoring: Using a balloon-tipped pulmonary artery catheter to assess parameters like blood pressure, heart rate, and pulmonary capillary wedge pressure. [, ]
  • Radionuclide ventriculography: To evaluate left ventricular function, specifically ejection fraction. []
  • Urinary sulfatoxymelatonin measurement: To assess the impact on melatonin secretion. []

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